N-butyl-N-(4-hydroxybutyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]acetamide
Overview
Description
N-butyl-N-(4-hydroxybutyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]acetamide is a useful research compound. Its molecular formula is C18H30N2O4S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.19262862 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen Bond Studies
The research on compounds similar to N-butyl-N-(4-hydroxybutyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]acetamide has primarily focused on understanding their hydrogen bonding capabilities and electronic behavior. A study by Romero and Angela Margarita (2008) synthesized six substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, investigating their intramolecular and intermolecular hydrogen bonds through various spectroscopy methods and X-ray crystallography. The study found evidence of hydrogen bond formation, which plays a crucial role in the molecular structure and electronic properties of these compounds (Romero & Angela Margarita, 2008).
Chemoselective Acetylation
Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the potential of using enzyme catalysis for synthesizing intermediates for antimalarial drugs. The study demonstrated the efficiency of different acyl donors and optimized reaction conditions, providing insights into the enzymatic mechanism and kinetics of acetylation processes relevant to similar acetamide compounds (Magadum & Yadav, 2018).
Prodrug Applications
Larsen, Bundgaard, and Lee (1988) discussed the potential of N-acyl derivatives of sulfonamides, similar in structure to this compound, as prodrug forms. These compounds were evaluated for their ability to hydrolyze and release parent sulfonamides, highlighting their applications in improving drug solubility and bioavailability (Larsen, Bundgaard, & Lee, 1988).
Antimicrobial Evaluation
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moieties, similar to the chemical structure of interest, demonstrating their antimicrobial activities. This research underscores the importance of such compounds in developing new antimicrobial agents, reflecting the broader applicability of this compound in pharmaceutical research (Darwish et al., 2014).
Electrophore Reagent Applications
Lu and Giese (2000) discussed the synthesis and applications of a versatile aminoacetamide electrophore reagent, highlighting the potential utility of similar acetamide compounds in trace organic analysis. This research points towards the use of this compound in analytical chemistry for detecting and quantifying organic compounds (Lu & Giese, 2000).
Properties
IUPAC Name |
N-butyl-N-(4-hydroxybutyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-4-5-12-19(13-6-7-14-21)18(22)15-20(25(3,23)24)17-10-8-16(2)9-11-17/h8-11,21H,4-7,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXFUFISMLDIEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCCO)C(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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